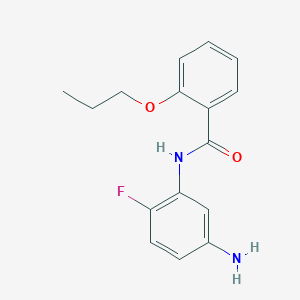
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Crystalline Forms and Applications
Some compounds, similar in structure to N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide, have been studied for their potential applications in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression. For example, novel crystalline forms of related compounds have been claimed for their utility in treating a diverse range of disorders, showcasing the broad therapeutic potential of such molecules (Norman, 2008).
Fluorescence Detection
Compounds with structural similarities have been utilized as fluorescent probes for detecting metal ions, demonstrating their potential in analytical chemistry. Specifically, derivatives of 2-aminobenzamide have been fabricated for the dual off–on and on–off fluorescent detection of Zn2+/Cd2+ ions, indicating the versatility of such compounds in sensing applications (Xu et al., 2014).
Radiolabeling for Imaging
Arylpropylsulphonamides, structurally related to the compound , have been explored as ligands for AMPA receptors, with applications in cerebral imaging using positron emission tomography (PET). This highlights the potential use of similar compounds in the development of radiotracers for neurological studies (Kronenberg et al., 2007).
Antitumor Activity
Amino acid ester derivatives containing functional groups similar to this compound have been synthesized and shown to possess antitumor activity, specifically against leukemia and liver cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Xiong et al., 2009).
Antibacterial Agents
Newly synthesized compounds with fluorine-containing functional groups have demonstrated promising antibacterial activities, suggesting the application of similar compounds in developing new antibiotics (Holla et al., 2003).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(18)7-8-13(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWXIICDMUDDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


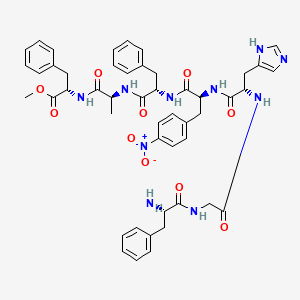
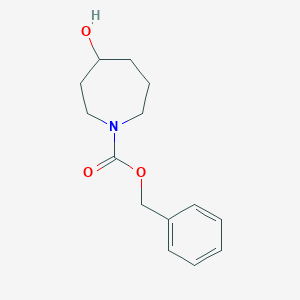

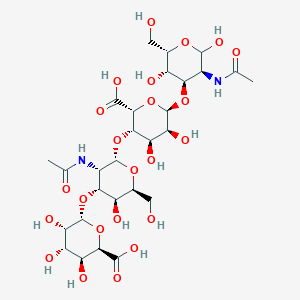


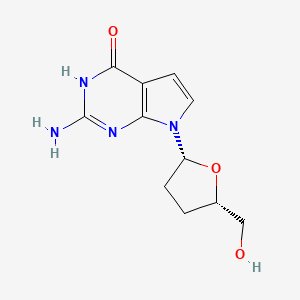
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine](/img/structure/B1437071.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
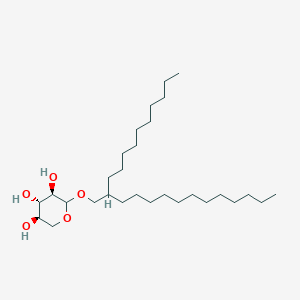
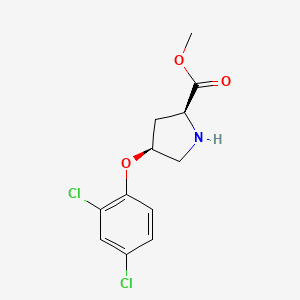

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline](/img/structure/B1437079.png)
